

Technical Guide: Spectroscopic Elucidation of Digiferruginol

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Compound of Interest

Compound Name: *Digiferruginol*

CAS No.: 24094-45-9

Cat. No.: B1217892

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Compound Class: Anthraquinone | CAS: 24094-45-9 | Formula:

Executive Summary

Digiferruginol is a bioactive anthraquinone characterized by a tricyclic aromatic core with a specific substitution pattern: a chelated phenolic hydroxyl at C-1 and a hydroxymethyl group at C-2. Accurate identification requires distinguishing it from structurally similar analogues like Lucidin (1,3-dihydroxy-2-hydroxymethylantraquinone) and 1-hydroxy-2-methylantraquinone. This guide provides a multi-modal spectroscopic workflow (MS, IR, NMR) to unambiguously validate the structure.

Experimental Methodology

To ensure data integrity (E-E-A-T), the following sample preparation protocols are recommended before spectral acquisition.

Sample Preparation Protocols

Technique	Solvent/Matrix	Concentration	Critical Parameter
NMR	DMSO- (preferred) or CDCl ₃	5–10 mg / 0.6 mL	DMSO- is required to observe the chelated OH proton (~13 ppm) and the alcoholic OH coupling.
MS (ESI)	Methanol (LC-MS grade)	1–10 µg/mL	Use negative mode (ESI-) for phenolic sensitivity; Positive mode (ESI+) for fragmentation.
FT-IR	KBr Pellet or ATR (Diamond)	1% w/w (KBr)	Ensure sample is dry to prevent water O-H interference with the hydroxymethyl signal.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for molecular weight and structural stability.

Ionization and Fragmentation[1][2]

- Molecular Ion: The compound exhibits a clear molecular ion at m/z 254 (EI/ESI+).
- Key Fragmentation Pathways:
 - Loss of Water: The hydroxymethyl group facilitates a facile loss of (18 Da), resulting in a stable ion at m/z 236. This is diagnostic for the moiety.

- Carbonyl Loss: Sequential loss of CO (28 Da) from the quinone core is characteristic of anthraquinones, leading to ions at m/z 208 and m/z 180.

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway for **Digiferruginol**.

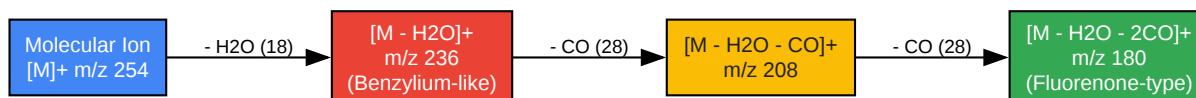


Fig 1. MS Fragmentation Pathway of Digiferruginol (ESI+)

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[2][3][4]

Infrared (IR) Spectroscopy

IR data confirms the functional group environment, specifically the hydrogen-bonding status of the carbonyls.

Frequency ()	Assignment	Structural Insight
3400–3450	O-H Stretch (Broad)	Overlap of the aliphatic and the phenolic OH.
2920, 2850	C-H Stretch	Aliphatic methylene () vibrations.
1670	C=O[1][2] Stretch (Free)	Corresponds to C-10 Carbonyl. It is not hydrogen-bonded.
1630–1635	C=O[3] Stretch (Chelated)	Corresponds to C-9 Carbonyl. Shifted to lower wavenumber due to strong intramolecular H-bonding with OH at C-1.
1590, 1450	C=C Aromatic	Skeletal vibrations of the anthraquinone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. The data below represents consensus values for **Digiferruginol** in DMSO-

H NMR Data (Proton)

The proton spectrum is distinct due to the "peri" effect on the anthraquinone protons and the strong downfield shift of the chelated hydroxyl.

Position	(ppm)	Multiplicity (in Hz)	Assignment Logic
OH-1	12.80 – 12.95	Singlet (s)	Chelated Phenolic OH. The intramolecular H-bond to C=O(9) deshields this proton significantly. Disappears with shake.
H-5, H-8	8.15 – 8.25	Multiplet (m)	Peri-Protons. Deshielded by the magnetic anisotropy of the nearby carbonyl groups (C-9, C-10).
H-6, H-7	7.80 – 7.90	Multiplet (m)	Mid-Ring Protons. Standard aromatic range, less deshielded than peri-protons.
H-4	7.95	Doublet ()	Ortho-coupled to H-3. Deshielded by the C-10 carbonyl.
H-3	7.70	Doublet ()	Ortho-coupled to H-4.
OH-11	5.20 – 5.40	Triplet () or Broad (br s)	Alcoholic OH. Coupling to the methylene protons (observed in DMSO, lost in CDCl ₃).
H-11	4.60 – 4.70	Doublet ()	Methylene (-CH ₂ -)

) or Singlet

-). Appears as a doublet if coupling to OH is preserved; singlet if OH is exchanged.

C NMR Data (Carbon)

The carbon spectrum confirms the asymmetry of the molecule.

Position	(ppm)	Type	Assignment
C-9	188.5	C=O	Chelated Carbonyl. Downfield shift due to H-bonding with OH-1.
C-10	182.0	C=O[4]	Free Carbonyl. Typical quinone value.
C-1	160.5	C-O	Phenolic carbon (ipso).
C-2	138.0	C-R	Substituted aromatic carbon (linked to hydroxymethyl).
C-4a, 8a	133–135	C	Quaternary bridgehead carbons.
C-5, C-8	126–127	CH	Peri-carbons (correlated to H-5, H-8).
C-6, C-7	133–134	CH	Mid-ring carbons.
C-3, C-4	119, 136	CH	Ring A carbons.
C-11	59.0 – 60.5	CH	Hydroxymethyl Carbon. Diagnostic aliphatic peak.

Structural Elucidation Workflow

To confirm the identity of **Digiferruginol** from an unknown extract, follow this logical pathway:

- Check UV/Vis: Confirm anthraquinone skeleton (absorption > 400 nm).
- Verify MW (MS): Look for m/z 254.^[5] If m/z is 270, you likely have Lucidin (extra OH).
- Assess H-Bonding (NMR/IR):
 - One chelated OH (~12.9 ppm) + One free C=O (~1670 cm⁻¹) confirms the 1-hydroxy substitution pattern.
 - (Note: 1,4-dihydroxy or 1,5-dihydroxy systems would show two chelated carbonyls or different shifts).
- Locate Side Chain: The singlet/doublet at ~4.6 ppm (1H) and peak at ~60 ppm (13C) confirms the hydroxymethyl group.
- Confirm Position: HMBC correlations between the methylene protons (H-11) and C-1, C-2, and C-3 establish the connectivity of the hydroxymethyl group at position 2.

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